

Application Notes and Protocols for In Vivo Studies of AMG 7905

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Compound of Interest

Compound Name: AMG 7905

Cat. No.: B1667042

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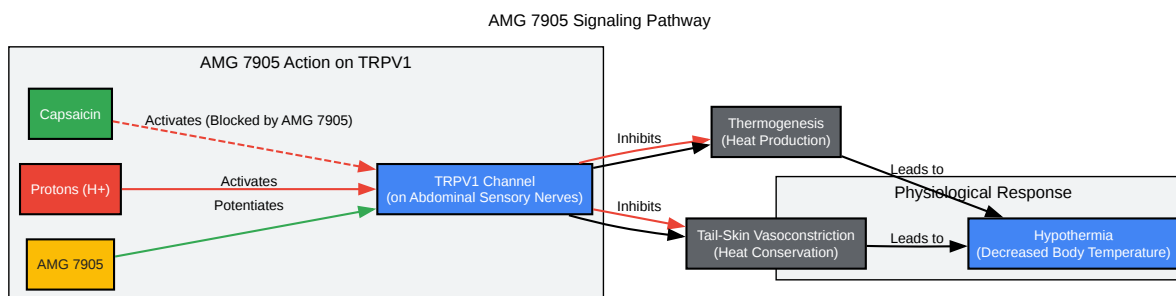
Introduction

AMG 7905 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike many other TRPV1 antagonists that induce hyperthermia, **AMG 7905** has been shown to cause a paradoxical hypothermic effect in rodents.^{[1][2][3][4]} This unique property makes it a valuable tool for investigating the role of TRPV1 in thermoregulation and pain pathways. These application notes provide detailed protocols for in vivo studies of **AMG 7905**, based on published research, to ensure reproducible and reliable results.

Mechanism of Action

AMG 7905 exhibits a distinct pharmacological profile. While it potently blocks the activation of the TRPV1 channel by the exogenous agonist capsaicin, it simultaneously potentiates the channel's activation by endogenous protons (H⁺).^{[1][2][3][4]} This dual action on TRPV1 channels located on sensory nerves, particularly in the abdomen, is believed to be the underlying mechanism of its hypothermic effect. The potentiation of proton-induced TRPV1 activation leads to a reflexory inhibition of thermogenesis (heat production) and stimulation of cutaneous vasodilation (heat loss), resulting in a decrease in core body temperature.^{[1][2]}

Signaling Pathway of AMG 7905-Induced Hypothermia



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Caption: Mechanism of **AMG 7905**-induced hypothermia via TRPV1 modulation.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the study by Garami et al. (2018).

1. Animal Models

- Species: Adult male Sprague-Dawley rats or C57BL/6J mice (both wild-type, *Trpv1*^{+/+}, and TRPV1 knockout, *Trpv1*^{-/-}) are suitable models.[1]
- Housing: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Preparation and Administration

- Vehicle: A typical vehicle for **AMG 7905** is a solution of 0.5% carboxymethylcellulose in saline.

- Administration Route: **AMG 7905** can be administered via intragastric (i.g.) gavage or intraperitoneal (i.p.) injection.^[1]
- Dosage: Effective doses for inducing hypothermia in rodents range from 10 to 100 mg/kg.

3. Measurement of Core Body Temperature

- Method: Core body temperature should be monitored using a rectal probe or, for continuous monitoring, a biotelemetry system.
- Procedure:
 - Habituate the animals to the temperature measurement procedure for several days before the experiment to minimize stress-induced temperature changes.
 - Record baseline body temperature for at least 30 minutes before drug administration.
 - After administration of **AMG 7905** or vehicle, record body temperature at regular intervals (e.g., every 15-30 minutes) for a period of at least 4-6 hours.

4. Measurement of Tail-Skin Temperature (Vasomotor Tone)

- Method: Tail-skin temperature, an indicator of vasomotor tone, can be measured using an infrared thermometer or a surface probe.
- Procedure:
 - Measure tail-skin temperature at a consistent location on the tail.
 - Record baseline measurements before drug administration.
 - Monitor tail-skin temperature in parallel with core body temperature measurements after drug administration. An increase in tail-skin temperature indicates vasodilation (heat loss).

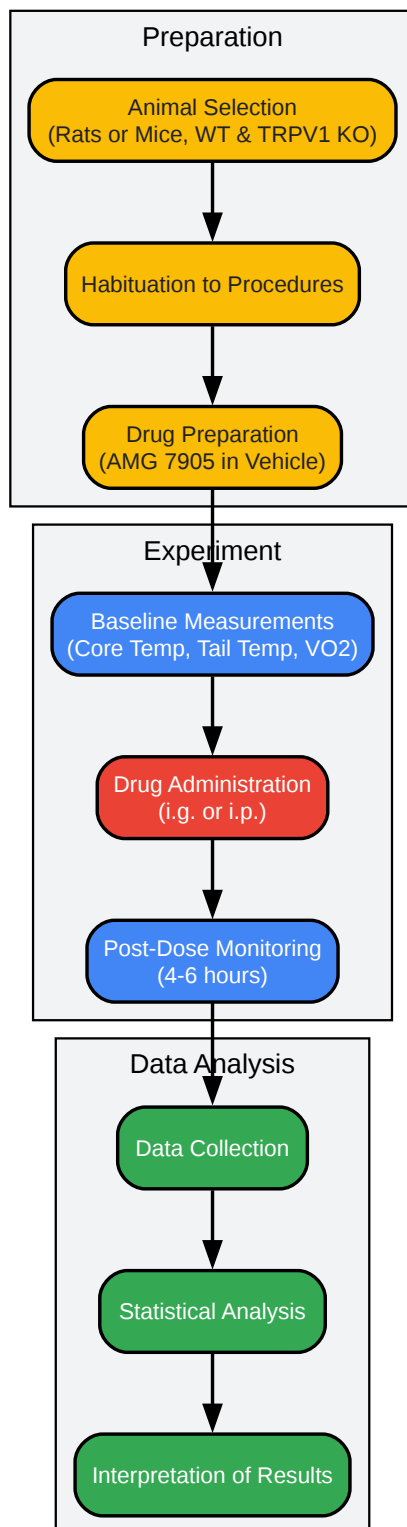
5. Measurement of Oxygen Consumption (Thermogenesis)

- Method: Oxygen consumption (VO_2), a measure of metabolic rate and thermogenesis, can be determined using an indirect calorimetry system.

- Procedure:
 - Acclimate the animals to the metabolic chambers before the experiment.
 - Measure baseline VO₂ prior to drug administration.
 - Continuously monitor VO₂ after the administration of **AMG 7905** or vehicle. A decrease in VO₂ indicates an inhibition of thermogenesis.

Experimental Workflow

In Vivo Experimental Workflow for AMG 7905

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Caption: A typical workflow for in vivo studies of **AMG 7905**.

Quantitative Data Summary

The following tables summarize the quantitative effects of **AMG 7905** in in vivo rodent studies.

Table 1: Effect of **AMG 7905** on Core Body Temperature in Rats

Dosage (mg/kg, i.g.)	Maximum Decrease in Core Body Temperature (°C)	Time to Maximum Effect (minutes)
10	~1.0	60-90
30	~2.0	90-120
100	~3.0	120-180

Note: Values are approximate and may vary depending on experimental conditions.

Table 2: Effect of **AMG 7905** on Thermoregulatory Parameters in Rats at Different Ambient Temperatures

Ambient Temperature	Effect on Tail-Skin Temperature	Effect on Oxygen Consumption (VO ₂)
Thermoneutral (~30°C)	Significant Increase (Vasodilation)	No significant change
Cold (~22°C)	No significant change	Significant Decrease (Inhibition of Thermogenesis)

Conclusion

The experimental protocols and data presented provide a comprehensive guide for conducting in vivo studies with **AMG 7905**. By carefully controlling experimental variables and utilizing the described methodologies, researchers can effectively investigate the unique thermoregulatory effects of this TRPV1 antagonist and further elucidate the role of the TRPV1 channel in physiological and pathophysiological processes. The paradoxical hypothermic effect of **AMG**

7905 highlights the complex nature of TRPV1 modulation and opens new avenues for therapeutic development.

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